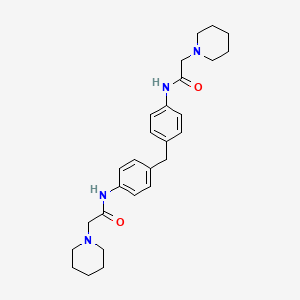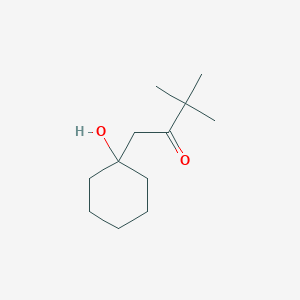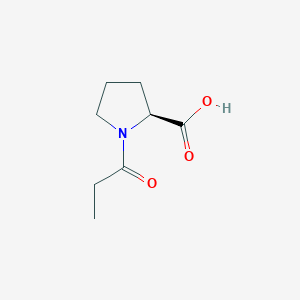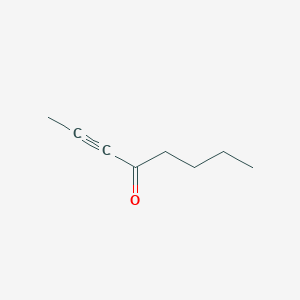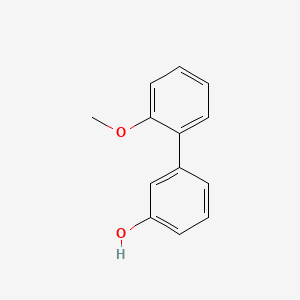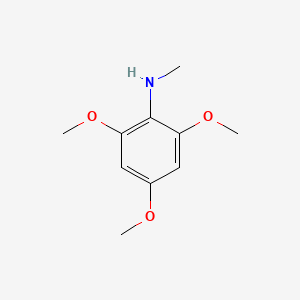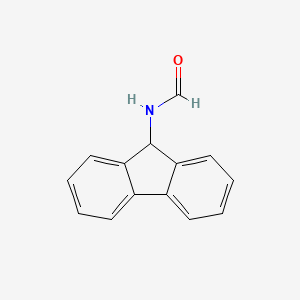
N-(9H-fluoren-9-yl)formamide
Vue d'ensemble
Description
N-(9H-fluoren-9-yl)formamide, also known as Fmoc-Cl, is commonly used in peptide synthesis as a means of protecting the amino group during the coupling reaction. It has a molecular formula of C14H11NO and a molecular weight of 209.24 g/mol .
Synthesis Analysis
The synthesis of N-(9H-fluoren-9-yl)formamide involves several steps. The key intermediate 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene is accessible from 2-bromo-9-fluorenone by either the sequence Grignard reaction, Et3SiH/BF3 reduction or by direct arylation of the corresponding 2-bromo-9-fluorenol .Molecular Structure Analysis
The molecular structure of N-(9H-fluoren-9-yl)formamide consists of a fluorene moiety attached to a formamide group. The fluorene moiety is a polycyclic aromatic hydrocarbon composed of three six-membered rings, while the formamide group consists of a carbonyl (C=O) and an amine (NH2) attached to the same carbon .Chemical Reactions Analysis
N-(9H-fluoren-9-yl)formamide is involved in various chemical reactions, particularly in peptide synthesis. It acts as a protecting group for the amino group during the coupling reaction, preventing unwanted side reactions.Physical And Chemical Properties Analysis
N-(9H-fluoren-9-yl)formamide has a density of 1.23g/cm3, a boiling point of 447.4ºC at 760 mmHg, and a flash point of 266.7ºC . Its exact mass is 209.08400 and it has a LogP value of 3.52920 .Applications De Recherche Scientifique
Polyamides and Polyimides Synthesis
N-(9H-fluoren-9-yl)formamide derivatives, such as 9,9-Bis[4-(p-aminophenoxy)phenyl]fluorene, are used to synthesize polyamides and polyimides. These polymers exhibit high glass transition temperatures and stability up to 460°C, making them suitable for creating transparent and flexible films used in various industries (Yang & Lin, 1993).
Fluorene-based Fluorescent Molecules
Fluorene-based molecules, including those with formamide units, are synthesized for their unique luminescence properties. These molecules, such as those containing fluorene and fluorenone units, are investigated for their aggregation-induced emission enhancement (AIEE) characteristics, making them valuable in optical applications and materials science (Chen et al., 2015).
Apoptosis Inducers in Cancer Research
Derivatives of N-(9H-fluoren-9-yl)formamide, like N-aryl-9-oxo-9H-fluorene-1-carboxamides, have been discovered as novel apoptosis inducers in cancer research. These compounds show potential in inducing cell death in various cancer cell lines, marking them as promising agents in oncology (Kemnitzer et al., 2009).
Synthesis of Highly Stable Polyimides
N-(9H-fluoren-9-yl)formamide derivatives are used to create thermally stable polyimides. These materials, with high thermal stability and favorable electrical properties, are significant in electronic and aerospace industries (Rafiee & Golriz, 2014).
Role in Prebiotic Chemistry
In the context of prebiotic chemistry, formamide, a related compound, plays a crucial role. It assists in the synthesis of nucleobases and pregenetic informational polymers, crucial for understanding the origin of life (Saladino et al., 2006).
Mécanisme D'action
The mechanism of action of N-(9H-fluoren-9-yl)formamide in peptide synthesis involves its reaction with the amino group of the amino acid, forming a stable carbamate that protects the amino group from undesired reactions. After the peptide coupling, the protecting group can be removed under mild conditions .
Propriétés
IUPAC Name |
N-(9H-fluoren-9-yl)formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-9-15-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-9,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYCHYOCDXNXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286923 | |
| Record name | n-9h-fluoren-9-ylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6638-65-9 | |
| Record name | NSC48271 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-9h-fluoren-9-ylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B3060619.png)
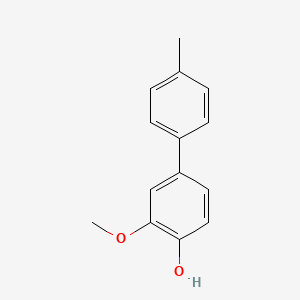
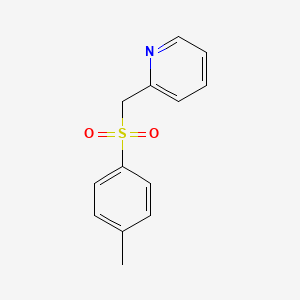
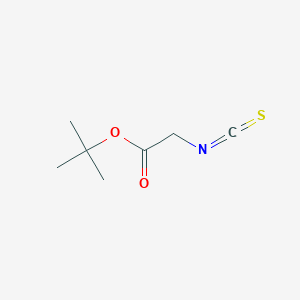


![3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione](/img/structure/B3060632.png)
